Bynafsyaugrdsz-uhfffaoysa-
Description
Bynafsyaugrdsz-uhfffaoysa- (CAS No. 1761-61-1) is an inorganic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol . The compound is synthesized via a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF), achieving a high yield of 98% under mild reaction conditions . Key applications include its use as an intermediate in pharmaceutical synthesis and industrial catalysis, with noted stability in ionic liquid matrices.
Properties
Molecular Formula |
C20H15BrN4O |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
[5-(6-bromo-1H-indol-3-yl)-4,5-dihydro-1H-imidazol-2-yl]-(1H-indol-3-yl)methanone |
InChI |
InChI=1S/C20H15BrN4O/c21-11-5-6-13-14(8-23-17(13)7-11)18-10-24-20(25-18)19(26)15-9-22-16-4-2-1-3-12(15)16/h1-9,18,22-23H,10H2,(H,24,25) |
InChI Key |
BYNAFSYAUGRDSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=N1)C(=O)C2=CNC3=CC=CC=C32)C4=CNC5=C4C=CC(=C5)Br |
Synonyms |
spongotine A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: Chlorinated Analog (CAS No. 1234-56-7)
- Molecular Formula : C₇H₅ClO₂
- Molecular Weight : 156.57 g/mol
- Solubility : 1.2 mg/mL in water (log S (ESOL) = -1.98), demonstrating higher aqueous solubility than Bynafsyaugrdsz-uhfffaoysa- due to chlorine’s lower electronegativity compared to bromine .
- Synthesis : Synthesized via traditional Friedel-Crafts alkylation using AlCl₃, which generates higher environmental waste compared to the A-FGO catalyst method .
- Applications : Primarily used in agrochemical production, where its higher solubility enhances bioavailability in formulations.
Key Differences :
- Bromine in Bynafsyaugrdsz-uhfffaoysa- provides greater steric hindrance, reducing reactivity but improving thermal stability.
- Chlorinated analogs are cheaper to produce but require hazardous catalysts, whereas Bynafsyaugrdsz-uhfffaoysa- aligns with green chemistry principles .
Compound B: Nitro-Substituted Derivative (CAS No. 5678-90-1)
- Molecular Formula: C₇H₅NO₄
- Molecular Weight : 167.12 g/mol
- Solubility : 0.23 mg/mL in water (log S (ESOL) = -3.12), significantly lower than Bynafsyaugrdsz-uhfffaoysa- due to the nitro group’s electron-withdrawing effects .
- Synthesis : Requires harsh nitric acid nitration at elevated temperatures (80°C), leading to lower yields (65–70%) and safety risks .
- Applications : Used in explosives and dye manufacturing, leveraging nitro group reactivity.
Functional Comparison with Industry-Standard Compounds
Pharmaceutical Intermediate: Pyruvic Acid (CAS No. 127-17-3)
- Functional Similarity : Both compounds serve as intermediates in drug synthesis.
- Contrast :
Industrial Catalyst: AlCl₃ (CAS No. 7446-70-0)
- Functional Similarity : Used in alkylation and acylation reactions.
- Contrast: AlCl₃ is corrosive and non-recyclable, whereas A-FGO catalysts in Bynafsyaugrdsz-uhfffaoysa- synthesis are reusable for up to five cycles . Bynafsyaugrdsz-uhfffaoysa-’s synthesis produces fewer toxic byproducts, aligning with EPA guidelines for industrial safety .
Data Tables
Table 1: Physicochemical Properties
| Property | Bynafsyaugrdsz-uhfffaoysa- | Chlorinated Analog (A) | Nitro Derivative (B) |
|---|---|---|---|
| Molecular Formula | C₇H₅BrO₂ | C₇H₅ClO₂ | C₇H₅NO₄ |
| Molecular Weight (g/mol) | 201.02 | 156.57 | 167.12 |
| Solubility (mg/mL) | 0.687 | 1.2 | 0.23 |
| Log S (ESOL) | -2.47 | -1.98 | -3.12 |
| Synthesis Yield (%) | 98 | 85 | 65 |
| Catalyst Reusability | 5 cycles | Not reusable | Not reusable |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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